1,6-Dibromo-2-ethoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10Br2O |
|---|---|
Molecular Weight |
330.01 g/mol |
IUPAC Name |
1,6-dibromo-2-ethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O/c1-2-15-11-6-3-8-7-9(13)4-5-10(8)12(11)14/h3-7H,2H2,1H3 |
InChI Key |
IRKBQAVLKMZDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Dibromo 2 Ethoxynaphthalene and Analogues
Strategies for Regioselective Bromination of Ethoxynaphthalenes
The direct bromination of 2-ethoxynaphthalene (B165321) is a primary route for introducing bromine atoms onto the naphthalene (B1677914) core. The ethoxy group (-OC2H5), being an activating ortho-, para-director, influences the position of electrophilic substitution. However, achieving the specific 1,6-dibromo substitution pattern requires careful control of reaction conditions to manage the regioselectivity of the bromination process.
Electrophilic bromination of activated naphthalene rings can lead to a mixture of isomers. For instance, the bromination of 2-acetoxymethyl-4-isopropoxy-5,7-dimethoxynaphthalene in a buffered solution yields the 3,8-dibromo derivative, while monobromination can occur at either the 1- or 8-position depending on the absence or presence of a buffer. rsc.org This highlights the sensitivity of the reaction's outcome to the specific conditions employed.
The choice of brominating agent and solvent system is critical. Molecular bromine (Br2) is a common reagent, often used in solvents like acetic acid or dichloromethane. orgsyn.orgyoutube.com The use of solid catalysts, such as KSF clay, has been shown to influence the regioselectivity of naphthalene bromination, leading to specific polybrominated products. cardiff.ac.ukresearchgate.net For example, bromination of naphthalene with four mole equivalents of bromine over KSF clay results in 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk While not directly producing the target molecule, this illustrates the potential of catalysts to direct the substitution pattern.
Synthetic Routes Involving Etherification of Dibromonaphthols
An alternative and often more controlled approach to synthesizing 1,6-dibromo-2-ethoxynaphthalene is through the etherification of a pre-brominated naphthol, specifically 1,6-dibromo-2-naphthol (B94854). nih.gov This method separates the bromination and etherification steps, allowing for better control over the final product's structure.
The Williamson ether synthesis is a classic and widely used method for introducing the ethoxy group. This reaction involves the deprotonation of the hydroxyl group of 1,6-dibromo-2-naphthol with a suitable base to form a naphthoxide ion. This nucleophilic intermediate then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether. youtube.com
A general representation of this alkylation is: 1,6-dibromo-2-naphthol + Base → 1,6-dibromo-2-naphthoxide 1,6-dibromo-2-naphthoxide + Ethyl Halide → this compound
The choice of base is important; a moderately strong base like sodium hydroxide (B78521) is often sufficient for deprotonating the phenolic hydroxyl group. youtube.com
The synthesis of the key intermediate, 1,6-dibromo-2-naphthol, is a crucial step in this pathway. This is typically achieved through the direct bromination of 2-naphthol (B1666908). The reaction of 2-naphthol with two equivalents of bromine in a solvent like glacial acetic acid yields 1,6-dibromo-2-naphthol. orgsyn.orgyoutube.com
An improved process for preparing 1,6-dibromo-2-naphthol involves carrying out the bromination of β-naphthol in an organic solvent at a controlled temperature of 40° to 60° C. google.com This intermediate is valuable in the synthesis of other pharmaceutically active compounds. google.com
Multi-Step Approaches from Simpler Naphthalene Precursors
The synthesis of this compound can also be accomplished through multi-step sequences starting from unsubstituted naphthalene or monosubstituted naphthalenes. These routes offer flexibility in introducing various functional groups in a controlled manner.
One general strategy involves the initial functionalization of naphthalene to introduce a directing group, followed by sequential bromination and etherification steps. For instance, nitration of naphthalene can introduce a nitro group, which can then be reduced to an amino group. The amino group can be converted to a hydroxyl group via a diazotization reaction, followed by etherification. youtube.com Subsequent bromination steps would then be directed by the existing ethoxy group.
The preparation of various disubstituted naphthalene derivatives has been described, highlighting the versatility of multi-step syntheses. researchgate.net For example, 1,3-dibromonaphthalene (B1599896) can be converted into methoxy (B1213986) and cyano derivatives. researchgate.net Although this does not directly yield the target compound, it demonstrates the principle of converting a dibromonaphthalene into other functionalized derivatives.
Advanced Organic Synthesis Techniques for Dibromonaphthalene Derivatives
Modern organic synthesis offers a range of advanced techniques that can be applied to the synthesis of complex naphthalene derivatives like this compound. These methods often provide higher yields, greater regioselectivity, and milder reaction conditions compared to traditional approaches.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for constructing carbon-carbon bonds and introducing various substituents onto the naphthalene core. nih.gov While these are more commonly used to add carbon-based groups, they are part of a broader toolkit for functionalizing halogenated naphthalenes. For example, 2,6-dibromonaphthalene (B1584627) can be used as a starting material for synthesizing more complex structures through these coupling reactions. nih.gov
Other advanced methods include electrophilic cyclization of alkynes to produce substituted naphthalenes and 2-naphthols. nih.gov This approach allows for the regioselective synthesis of a variety of polysubstituted naphthalenes under mild conditions. nih.gov Furthermore, cycloaddition reactions involving aryne intermediates generated from o-silylaryl triflates provide an efficient route to multisubstituted naphthalenes. rsc.org
The regioselective bromination of fused heterocyclic N-oxides using tosic anhydride (B1165640) and a bromide source presents a mild method for introducing bromine at specific positions. nih.gov While demonstrated on N-oxides, the principles of activating specific positions for halogenation are relevant to advanced synthetic strategies.
Reactivity and Mechanistic Studies of 1,6 Dibromo 2 Ethoxynaphthalene
Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. In the context of 1,6-dibromo-2-ethoxynaphthalene, these reactions offer a means to selectively functionalize the molecule at the bromine-substituted positions.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. researchgate.net This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net A base is required to activate the organoboron species for transmetalation. researchgate.net
For this compound, the differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-substitution by carefully controlling the reaction conditions and the stoichiometry of the organoboron reagent. The choice of palladium catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction.
Table 1: Key Aspects of Suzuki-Miyaura Coupling
| Feature | Description |
| Reactants | Aryl or vinyl halide, Organoboron reagent (boronic acid, boronic ester) |
| Catalyst | Palladium(0) complex |
| Promoter | Base (e.g., Na2CO3, K2CO3, Cs2CO3) |
| Key Steps | Oxidative addition, Transmetalation, Reductive elimination |
| Advantages | Mild reaction conditions, High functional group tolerance, Commercially available reagents |
The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds, in this case between an organohalide and an organozinc reagent. orgsyn.org This method is known for its high yields and tolerance to various functional groups. orgsyn.org The pyridyl zinc halide precursors can be generated through transmetalation with pyridyl lithium or by direct reaction of pyridyl halides with activated zinc. orgsyn.org Aromatic iodides are generally more reactive than bromides and chlorides in Negishi couplings. orgsyn.org
In the case of this compound, Negishi coupling provides an alternative to the Suzuki-Miyaura reaction for introducing alkyl, aryl, or vinyl groups at the bromine-substituted positions. The choice between these methods may depend on the specific substrate and the desired product, as well as the availability of the corresponding organometallic reagents.
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. libretexts.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org
For this compound, the Sonogashira coupling allows for the direct introduction of alkyne moieties. nih.gov This functionalization is valuable for creating precursors for more complex structures, as alkynes can undergo a variety of subsequent transformations. The differential reactivity of the two bromine atoms could be exploited for selective mono- or di-alkynylation. nih.gov
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Organoboron | Mild conditions, stable reagents |
| Negishi | Organozinc | High reactivity, functional group tolerance |
| Sonogashira | Terminal Alkyne | Forms C(sp²)-C(sp) bonds, copper co-catalyst often used |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful method for the arylation or vinylation of olefins.
While specific studies on the Heck reaction with this compound are not prevalent in the provided search results, the general principles of the Heck reaction would apply. The reaction would involve the oxidative addition of one of the C-Br bonds to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene and regenerate the catalyst. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substituents on both the aryl halide and the alkene, as well as the reaction conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally reductive elimination to give the desired arylamine and regenerate the palladium(0) catalyst. libretexts.org
In the context of this compound, the Buchwald-Hartwig amination would enable the introduction of primary or secondary amine functionalities at the bromine-substituted positions. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high catalytic activity and good yields. researchgate.net The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed. researchgate.net
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Naphthalene (B1677914) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. chemistrytalk.org The regiochemical outcome of EAS on a substituted naphthalene ring is governed by the electronic properties of the existing substituents. libretexts.org
The 2-ethoxy group in this compound is an electron-donating group due to the resonance effect of the oxygen lone pairs. nih.govnih.gov Electron-donating groups are known to be ortho- and para-directors in electrophilic aromatic substitution reactions. chemistrytalk.orgyoutube.com Therefore, incoming electrophiles are expected to preferentially attack the positions ortho and para to the ethoxy group.
The bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of the resonance contribution of their lone pairs. However, the directing effect of the strongly activating ethoxy group is expected to dominate.
Considering the structure of this compound, the positions on the naphthalene ring available for substitution are C3, C4, C5, C7, and C8.
Position 3: Ortho to the ethoxy group and meta to the bromo group at C1. This position is activated by the ethoxy group.
Position 4: Para to the ethoxy group (in the same ring) and ortho to the bromo group at C1. This position is also activated by the ethoxy group.
Position 5: This position is meta to the ethoxy group and ortho to the bromo group at C6.
Position 7: This position is ortho to the bromo group at C6 and meta to the ethoxy group.
Position 8: This position is para to the bromo group at C1 and meta to the ethoxy group.
Based on the powerful activating and ortho, para-directing nature of the ethoxy group, electrophilic aromatic substitution on this compound is most likely to occur at positions 3 and 4. The relative amounts of substitution at these positions would depend on steric factors and the specific electrophile used. Classical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wku.edu
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations for key chemical transformations involving this compound are not found in the current body of scientific literature. The following subsections describe the established, yet currently unapplied, methodologies for such investigations.
There is no published research detailing the transition state analysis for any catalytic process involving this compound. Such an analysis would typically involve advanced techniques to characterize the high-energy transition state structure during a reaction, providing insight into the reaction mechanism and the factors that determine its rate. This can be achieved through a combination of experimental methods, such as kinetic isotope effect studies, and theoretical calculations.
While computational modeling is a powerful tool for elucidating reaction mechanisms, no specific studies have been published that model the reaction pathways of this compound. A computational study would likely use methods like density functional theory (DFT) to calculate the energies of reactants, intermediates, transition states, and products. This would allow for the mapping of the potential energy surface of a reaction, helping to predict the most likely reaction pathway and the regioselectivity of transformations such as further substitutions or cross-coupling reactions.
A systematic study on the influence of the bromo and ethoxy substituents on the reaction kinetics and selectivity of this compound has not been reported. The interplay between the electron-donating ethoxy group and the deactivating, ortho-, para-directing bromo groups would be expected to create a unique reactivity profile. A thorough investigation would involve kinetic studies to quantify reaction rates and product distribution analysis to determine the selectivity under various reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the atomic connectivity can be assembled.
The ¹H NMR spectrum of 1,6-Dibromo-2-ethoxynaphthalene would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display a set of signals for the naphthalene (B1677914) core protons. The presence of two bromine atoms and an ethoxy group would lead to a specific splitting pattern for these aromatic protons. Furthermore, the ethoxy group would exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent methyl and methylene protons, respectively.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Naphthalene-H | (Aromatic region) | d, dd, s | (Typical aromatic coupling) |
| -OCH₂CH₃ | (Downfield aliphatic region) | q | ~7 |
| -OCH₂CH₃ | (Upfield aliphatic region) | t | ~7 |
(Note: This is a hypothetical representation of expected data.)
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the ten carbon atoms of the naphthalene ring, with the carbons bearing bromine atoms and the ethoxy group being significantly shifted. Additionally, two signals corresponding to the methylene and methyl carbons of the ethoxy group would be observed in the aliphatic region.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Naphthalene-C | (Aromatic region) |
| Naphthalene-C-Br | (Aromatic region, shifted) |
| Naphthalene-C-O | (Aromatic region, shifted) |
| -OCH₂CH₃ | (Aliphatic region) |
| -OCH₂CH₃ | (Aliphatic region) |
(Note: This is a hypothetical representation of expected data.)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the connectivity of the protons on the naphthalene ring and within the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the substitution pattern on the naphthalene ring, for instance, by showing a correlation between the methylene protons of the ethoxy group and the C-2 carbon of the naphthalene core.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight and elemental composition of this compound. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₂H₁₀Br₂O. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would offer further structural insights, potentially showing the loss of the ethoxy group or bromine atoms.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z Value | Interpretation |
|---|---|---|
| [M]⁺ | (Calculated for C₁₂H₁₀⁷⁹Br₂O) | Molecular ion |
| [M+2]⁺ | (Calculated for C₁₂H₁₀⁷⁹Br⁸¹BrO) | Isotopic peak |
| [M+4]⁺ | (Calculated for C₁₂H₁₀⁸¹Br₂O) | Isotopic peak |
| [M-C₂H₅O]⁺ | (Calculated) | Loss of ethoxy radical |
| [M-Br]⁺ | (Calculated) | Loss of a bromine radical |
(Note: This is a hypothetical representation of expected data.)
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy would provide information about the electronic properties of the molecule. The UV-Vis absorption spectrum would be expected to show characteristic absorption bands corresponding to the π-π* electronic transitions within the naphthalene chromophore. The positions and intensities of these bands would be influenced by the bromo and ethoxy substituents. If the compound is fluorescent, its emission spectrum would provide information about the excited state properties.
Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| (e.g., Ethanol) | (Expected in UV region) | (To be determined) |
(Note: This is a hypothetical representation of expected data.)
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O stretching of the ether linkage, C-H stretching and bending vibrations of the aromatic ring and the aliphatic ethoxy group, and C-Br stretching vibrations.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch | ~2980-2850 |
| Aromatic C=C stretch | ~1600-1450 |
| C-O stretch (ether) | ~1250-1050 |
| C-Br stretch | ~600-500 |
(Note: This is a hypothetical representation of expected data.)
Absence of Publicly Available Crystallographic Data for this compound
As of September 20, 2025, a comprehensive search of publicly accessible scientific databases and literature has revealed no published X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles, cannot be provided.
X-ray crystallography is an essential experimental technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for understanding a molecule's conformation, intermolecular interactions, and packing in the solid state. Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative.
While crystallographic information is available for structurally related compounds, such as 1,6-Dibromo-2-naphthol (B94854), the presence of the ethoxy group at the 2-position in this compound is expected to significantly influence its crystal packing and molecular conformation. Therefore, data from these related compounds cannot be reliably extrapolated to describe the target molecule.
Further research and experimental determination are required to elucidate the solid-state molecular architecture of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of "1,6-Dibromo-2-ethoxynaphthalene." These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the compound's reactivity and optical properties.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal theoretical frameworks used to investigate the electronic structure of molecules. DFT methods are known for their balance of computational cost and accuracy in accounting for electron correlation, while HF provides a foundational, albeit less complete, description by considering the exchange interaction between electrons. aps.orgpsu.edu For substituted naphthalene (B1677914) systems, these calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic behavior. mdpi.com The choice of functional and basis set within DFT calculations is critical for obtaining reliable results that correlate well with experimental data. psu.edu Hybrid functionals, which incorporate a portion of HF exchange, are often employed to improve the accuracy of predictions for various molecular properties. psu.edu
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. wikipedia.org The energy and spatial distribution of these orbitals are fundamental in determining a molecule's chemical reactivity and its electronic absorption characteristics. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its UV-visible absorption spectrum. youtube.com For substituted naphthalenes, the positions and nature of the substituents significantly impact the energies and localizations of the HOMO and LUMO, thereby tuning the molecule's electronic behavior.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and would be determined by specific DFT or HF calculations.
Theoretical calculations are crucial for predicting the electronic band gap and, consequently, the optical properties of materials. The HOMO-LUMO gap calculated for an individual molecule provides a good approximation of the electronic band gap in the bulk material. researchgate.net This gap is directly related to the energy required to excite an electron from the ground state to the first excited state, which corresponds to the lowest energy electronic absorption. youtube.com Time-dependent DFT (TD-DFT) is a common method used to calculate excited-state properties and predict UV-visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths. researchgate.net The nature and position of substituents on the naphthalene core, such as the bromo and ethoxy groups in "this compound," are expected to modulate the electronic band gap and shift the optical absorption profile.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the details of chemical bonding within a molecule. wikipedia.org It provides a localized picture of bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. wikipedia.org NBO analysis can quantify the delocalization of electron density, revealing interactions between filled donor orbitals and empty acceptor orbitals. wikipedia.org This information is valuable for understanding hyperconjugative and stereoelectronic effects that influence the stability and reactivity of the molecule. For "this compound," NBO analysis can elucidate the nature of the C-Br, C-O, and C-C bonds, as well as the delocalization of π-electrons within the naphthalene ring system.
Molecular Geometry Optimization and Conformer Analysis
Computational methods are essential for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For flexible molecules, which can exist in multiple spatial arrangements called conformers, a conformer analysis is necessary to identify the lowest energy (most stable) conformation. In the case of "this compound," the ethoxy group can rotate, leading to different conformers. Geometry optimization calculations, typically performed using DFT or other quantum chemical methods, can predict bond lengths, bond angles, and dihedral angles for each conformer, allowing for the identification of the global minimum on the potential energy surface. rsc.org These optimized geometries are crucial for the accurate calculation of other molecular properties.
| Parameter | Value |
|---|---|
| C1-Br Bond Length | 1.90 Å |
| C6-Br Bond Length | 1.90 Å |
| C2-O Bond Length | 1.37 Å |
| C-C-C Bond Angle (Aromatic) | ~120° |
| C2-O-C(ethyl) Bond Angle | 118° |
Note: The values in this table are illustrative and would be determined by specific geometry optimization calculations.
Intermolecular Interactions and Non-Covalent Forces in Naphthalene Systems
The way molecules interact with each other in the solid state is governed by a variety of non-covalent forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. rsc.orgresearchgate.net For substituted naphthalene systems, these interactions play a critical role in determining the crystal packing and, consequently, the material's bulk properties. rsc.org The presence of bromine atoms in "this compound" introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. Furthermore, the aromatic naphthalene core facilitates π-π stacking interactions, which are a significant driving force in the assembly of many aromatic compounds. researchgate.netacs.org Computational studies can model and quantify the strength of these different intermolecular interactions, providing insight into the supramolecular architecture of the compound in its crystalline form. researchgate.net
C-H···π and π-π Stacking Interactions
The aromatic nature of the naphthalene core in this compound is conducive to non-covalent interactions such as C-H···π and π-π stacking. These forces are fundamental in determining the supramolecular assembly, crystal packing, and interactions with biological macromolecules.
π-π Stacking Interactions: The large, electron-rich π-system of the naphthalene rings is the primary driver for π-π stacking interactions. These interactions are a result of a balance between attractive (electrostatic and dispersion) and repulsive forces. In substituted naphthalenes, the geometry and strength of these interactions can be finely tuned by the nature and position of the substituents. For instance, studies on naphthalene diimide derivatives have shown that adjusting flexible side chains can suppress strong π-π interactions, a principle that could be relevant for the ethoxy group in this compound. rsc.org The presence of bromine and ethoxy groups introduces dipoles that can influence the electrostatic component of the stacking, potentially favoring offset or parallel-displaced geometries over a direct face-to-face arrangement to minimize electrostatic repulsion.
Research on the 2-naphthalenethiol (B184263) dimer, a substituted bicyclic aromatic hydrocarbon, has revealed that its π-stacking arrangement is similar to that of the naphthalene dimer, with dispersion forces being the dominant stabilizing factor. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis of the 2-naphthalenethiol dimer indicated that dispersion forces accounted for 66% of the total attractive interactions, with electrostatics contributing 27%. nih.gov It is reasonable to infer that dispersion would also be the major contributor to the stability of this compound dimers. The presence of an additional phenyl unit in some polyimides has been shown to promote stronger π-π stacking between polymeric chains, suggesting the extended aromatic system of naphthalene is key to these interactions. rsc.org
C-H···π Interactions: C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud of the naphthalene ring, are also expected to play a role in the crystal packing and molecular recognition of this compound. The ethoxy group provides aliphatic C-H bonds that can interact with the π-system of neighboring molecules. While no specific C-H···π interactions were found in the crystals of certain non-brominated naphthalene derivatives, their presence is a common feature in the crystal engineering of aromatic compounds. rsc.org
Hydrogen Bonding Networks
Classical hydrogen bonding, which typically involves a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine, is a powerful force in directing molecular assembly.
In the case of this compound, the molecule itself lacks a hydrogen bond donor (i.e., an -OH or -NH group). The ether oxygen of the ethoxy group, however, possesses lone pairs of electrons and can act as a hydrogen bond acceptor. ucalgary.ca This means that while this compound molecules cannot form hydrogen bonds with each other, they can participate in hydrogen bonding with protic solvents (like water or alcohols) or other molecules that can donate a hydrogen bond. ucalgary.castackexchange.comlibretexts.orgpressbooks.pubncert.nic.in
The ability of ethers to engage in hydrogen bonding with water molecules explains their solubility in water, which is often comparable to that of their isomeric alcohols. libretexts.orgncert.nic.in For example, diethyl ether can form hydrogen bonds with water, although not enough to make it freely soluble. stackexchange.com This acceptor capability could be significant in biological contexts or in solvent mixtures where hydrogen bond donors are present.
In the solid state, in the absence of other hydrogen bond donors, the molecular packing of this compound would be primarily governed by van der Waals forces, dipole-dipole interactions, and the aforementioned C-H···π and π-π stacking interactions. It is worth noting that in some brominated naphthalene compounds, weak non-covalent interactions involving the bromine atoms, such as Br···O halogen bonds, have been observed to influence the crystal structure. rsc.org
Excited State Theory and Photophysical Property Prediction (e.g., Time-Dependent DFT, Coupled Cluster methods)
The photophysical properties of this compound, such as its absorption and emission characteristics, can be theoretically investigated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) and Coupled Cluster (CC) methods are prominent tools for studying electronically excited states. wikipedia.orgpku.edu.cnuci.educhemrxiv.orgnih.gov
Time-Dependent DFT (TD-DFT): TD-DFT is a widely used method for calculating the electronic excitation energies and oscillator strengths of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. uci.educhemrxiv.orgnih.gov For a molecule like this compound, TD-DFT calculations could predict its UV-visible absorption spectrum. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. uci.edunih.gov For instance, studies on naphthalene have shown how these choices affect the computed excitation energies. uci.edu
The presence of heavy bromine atoms is expected to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state (S1) to the triplet state (T1). This "heavy-atom effect" is a well-known phenomenon that can lead to increased phosphorescence and a decrease in fluorescence quantum yield. rsc.orgcardiff.ac.uk TD-DFT calculations can provide insights into the nature of the excited states (e.g., π-π* or n-π* transitions) and the involvement of the bromine and ethoxy substituents in these electronic transitions. rsc.org Analysis of the electron density difference between the ground and excited states can reveal the character of the transitions. rsc.org
Coupled Cluster (CC) Methods: Coupled Cluster methods, such as CCSD (Coupled Cluster with Singles and Doubles) and the "gold standard" CCSD(T) (which includes a perturbative treatment of triple excitations), offer higher accuracy for electronic structure calculations, albeit at a greater computational expense. wikipedia.orgpku.edu.cnaps.orgnih.gov These methods are often used to benchmark the results of less computationally demanding methods like DFT and TD-DFT. For smaller molecules or for very high accuracy, CC methods are the preferred choice. wikipedia.org While full CC calculations on this compound would be computationally intensive, they could provide highly accurate predictions of its vertical excitation energies and other photophysical parameters.
The following table shows experimental photophysical data for a series of brominated naphthalene tetracarboxylic ethyl esters, which illustrates the effect of bromination on phosphorescence, a property directly related to excited state dynamics.
| Compound | Phosphorescence Lifetime (ms) | Phosphorescence Quantum Yield (%) |
| Br1NTE | 1.42 | 1.4 |
| Br2NTE | 1.53 | 19.6 |
| Br4NTE | - | 9.3 |
| Data from a study on brominated naphthalene tetracarboxylic ethyl esters (BrnNTE). Adapted from rsc.orgcardiff.ac.uk. Note: Br0NTE was non-emissive. |
Theoretical Studies on Reaction Mechanisms and Catalytic Processes
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. For this compound, theoretical studies could shed light on its reactivity in various transformations, such as nucleophilic substitution, cross-coupling reactions, and dehalogenation.
Reaction Mechanisms: The bromination of naphthalene has been a subject of theoretical interest. Early studies used wave mechanics to calculate the difference in activation energies for the formation of α- and β-bromonaphthalene. researchgate.net More recent DFT studies have investigated the oxidation mechanisms of naphthalene initiated by hydroxyl radicals, determining kinetic rate constants and branching ratios. nih.gov Such computational approaches could be applied to predict the regioselectivity of further electrophilic substitution on the this compound ring.
Catalytic Processes: A significant area of interest is the catalytic dehalogenation of aryl halides, which is important for both synthesis and the remediation of halogenated pollutants. researchgate.netorganic-chemistry.orgresearchwithrutgers.com Bromoarenes are typically more reactive than chloroarenes in these processes. organic-chemistry.orgresearchwithrutgers.com Theoretical studies can model the catalytic cycle of reactions such as palladium-catalyzed hydrodehalogenation. These studies can clarify the roles of the catalyst, ligand, and additives, and explain the observed reactivity and selectivity. For example, in the palladium-catalyzed dehalogenation of aryl halides, a key step is the oxidative addition of the C-Br bond to the palladium(0) catalyst. DFT calculations could model this step for this compound, providing insights into the reaction energetics.
The table below summarizes conditions for the reductive dehalogenation of various aryl bromides, illustrating the types of catalytic systems that could be theoretically modeled for this compound.
| Aryl Bromide Substrate | Catalyst | Conditions | Yield (%) |
| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C | H2, NaHCO3, MeOH, rt, 20 min | 92 |
| 4-Bromobenzonitrile | 10% Pd/C | H2, NaHCO3, MeOH, rt, 1 h | 85 |
| 1-Bromo-4-chlorobenzene | 10% Pd/C | H2, NaHCO3, MeOH, rt, 1 h | 99 |
| Data adapted from a study on the reductive dehalogenation of aryl halides. sci-hub.se |
Theoretical investigations into the mechanism of such reactions would be crucial for optimizing reaction conditions and extending their applicability to complex molecules like this compound.
Supramolecular Chemistry and Host Guest Interactions Involving Naphthalene Scaffolds
Design and Synthesis of Naphthalene-Based Host Molecules
The rational design of host molecules built upon naphthalene (B1677914) scaffolds is a cornerstone of creating functional supramolecular systems. The naphthalene unit provides a pre-organized, rigid platform that reduces the entropic penalty upon binding with a guest molecule. Design strategies often involve incorporating naphthalene units into larger macrocyclic or acyclic structures to create well-defined cavities for guest encapsulation.
A prominent example is the synthesis of "ether naphthotubes," which are macrocyclic hosts containing multiple naphthalene and ether linkages. nih.gov Another class of receptors includes acyclic pillar[n]naphthalenes, which are synthesized through a one-step condensation of a diethoxynaphthalene monomer with paraformaldehyde, catalyzed by a Lewis acid like BF₃•(Et)₂O. nih.gov These syntheses create oligomeric structures with pseudo-cyclic cavities capable of encapsulating guest molecules. nih.gov
More complex macrocycles can be prepared through multi-step syntheses. For instance, macrocycles containing both 2,6-pyridylamide and dipyrrole units have been synthesized via Schiff base condensation reactions. bohrium.com These hosts are designed to recognize specific guests through a combination of hydrogen bonding and π-stacking interactions. bohrium.com While a specific synthesis starting from 1,6-Dibromo-2-ethoxynaphthalene to a host molecule is not reported, a plausible route could involve metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) at the bromine positions to link the naphthalene core to other aromatic units or flexible linkers, thereby forming a macrocyclic cavity.
Principles of Molecular Recognition with Specific Guest Molecules
Molecular recognition is the process by which a host molecule selectively binds to a specific guest molecule. This interaction is governed by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, cation-π interactions, and hydrophobic effects. The geometric and electronic complementarity between the host's cavity and the guest molecule determines the strength and selectivity of the binding.
Naphthalene-based hosts have demonstrated remarkable recognition capabilities for a range of guests. For example, ether naphthotubes form stable 1:1 host-guest complexes with various dicationic organic molecules in solution. nih.gov The binding is primarily driven by enthalpy and involves interactions between the electron-rich naphthalene walls and the cationic guests. nih.gov The association constants (Kₐ) for these complexes are significant, ranging from 10² to 10⁶ M⁻¹, indicating strong and selective binding. nih.gov
Similarly, macrocycles featuring dipyrrole and pyridylamide units have been shown to interact with guests like 8-aniline-1-naphthalene sulfonic acid (1,8-ANS) through hydrogen bonding and fluorescence quenching, with stability constants on the order of 10³ to 10⁴ L·mol⁻¹. bohrium.com The recognition process is often studied using techniques like ¹H NMR titration and fluorescence spectroscopy, which can elucidate the binding stoichiometry and affinity. nih.govbohrium.com The changes in chemical shifts of the host's protons upon addition of a guest provide direct evidence of the specific interaction sites. bohrium.com
Table 1: Association Constants (Kₐ) for Ether Naphthotube with Dicationic Guests
| Guest Molecule | Association Constant (Kₐ) in M⁻¹ |
|---|---|
| Diquat | (1.3 ± 0.1) x 10⁶ |
| Paraquat | (1.8 ± 0.2) x 10⁵ |
| Anilinium-linked Viologen | (1.1 ± 0.1) x 10⁴ |
| Bipyridinium Ethane | (2.5 ± 0.3) x 10³ |
Data sourced from studies on ether naphthotube host-guest complexes. nih.gov
Table 2: Stability Constants for Macrocyclic Hosts with 1,8-ANS
| Host Macrocycle | Binding Ratio (Host:Guest) | Stability Constant (Kₛ) in L·mol⁻¹ |
|---|---|---|
| Macrocycle L1 | 1:1 | 3.06 x 10⁴ |
| Macrocycle L2 | 1:1 | 6.58 x 10³ |
Data sourced from fluorescence and ¹H NMR titration studies. bohrium.com
Self-Assembly Processes and Formation of Ordered Architectures
Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by specific, non-covalent interactions. Naphthalene-based molecules are excellent building blocks for self-assembly due to the strong propensity of the naphthalene core to engage in π-π stacking.
The process can lead to a variety of supramolecular architectures. For example, certain naphthalene diimide (NDI) derivatives, when appropriately functionalized with groups capable of hydrogen bonding, can self-assemble into nanotubes, fibrillar gels, and other soft materials. researchgate.net The self-assembly is often a cooperative process; for instance, hydrogen bonding can initiate the formation of small aggregates, which then grow into larger structures stabilized by subsequent π-π stacking. researchgate.net
The nature of the substituents plays a critical role in directing the assembly pathway. Studies on dihalogenated metal complexes have shown that the type of halogen (chlorine, bromine, or iodine) can determine whether the assembly process follows a kinetic or thermodynamic pathway, leading to different final structures (e.g., slipped vs. parallel molecular packing). nih.gov This highlights the subtle yet powerful influence that substituents have on the energetic landscape of self-assembly. nih.gov
The Influence of Halogen and Ethoxy Substituents on Supramolecular Binding Affinity and Specificity
The specific substituents on the naphthalene scaffold—in this case, bromo and ethoxy groups—are expected to exert a profound influence on its supramolecular behavior.
Halogen (Bromo) Substituent: The two bromine atoms on the 1,6-positions of the naphthalene core have several effects. Firstly, as electron-withdrawing groups, they reduce the electron density of the aromatic system. This modulation of the π-system's electronics can fine-tune its stacking interactions with other aromatic molecules. Secondly, bromine atoms are known to participate in halogen bonding, a directional non-covalent interaction where the electropositive region (σ-hole) on the halogen interacts with a Lewis base (e.g., a nitrogen or oxygen atom). This can be a powerful tool for directing crystal packing and self-assembly. Thirdly, as shown in studies of related systems, halogens can influence which self-assembly pathway is favored by participating in different non-covalent interactions, such as weak hydrogen bonds (e.g., N-H···Br), or by amplifying solvophobic effects that drive aggregation. nih.gov
Ethoxy Substituent: The ethoxy group at the 2-position is an electron-donating group, which increases the electron density of the naphthalene ring, particularly at the ortho and para positions. This electronic effect is opposite to that of the bromine atoms, creating a push-pull character within the molecule that can enhance its dipolar nature and influence its interactions with polar guests or solvents. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, providing an additional specific site for interaction. Furthermore, the flexible ethyl chain can influence the solubility of the molecule and the steric environment around the naphthalene core, which can affect guest accessibility and the packing of molecules in the solid state.
Combined Influence: The combination of two electron-withdrawing bromine atoms and one electron-donating ethoxy group on the naphthalene scaffold creates a unique electronic and steric profile. This specific substitution pattern would result in a complex distribution of charge and electrostatic potential across the aromatic surface, making it highly specific in its interactions. The push-pull nature could enhance binding with polarizable or dipolar guest molecules. In self-assembly, the interplay between potential Br···O halogen bonds, C-H···O hydrogen bonds involving the ethoxy group, and π-π stacking would lead to highly specific and directional packing, offering a route to complex, well-defined supramolecular architectures.
Applications in Supramolecular Materials and Assemblies
The unique properties of host-guest complexes and self-assembled architectures derived from naphthalene-based building blocks give rise to a wide range of potential applications.
Molecular Sensing: The sensitivity of the fluorescence of naphthalene derivatives to their local environment can be exploited for chemical sensing. As seen in macrocycles that exhibit fluorescence quenching upon binding a guest, similar systems could be designed for the selective detection of specific analytes. bohrium.com
Stimuli-Responsive Materials: The ability of substituents like halogens to direct self-assembly pathways could be used to create materials that respond to external stimuli such as temperature or solvent polarity, switching between different structural states with distinct properties. nih.gov
Molecular Machines: The formation of stable host-guest complexes is a prerequisite for the construction of mechanically interlocked molecules, such as rotaxanes and catenanes. Ether naphthotubes, for example, have been successfully used to synthesize nih.govrotaxanes, which are fundamental components of molecular machines. nih.gov
Organic Electronics: Core-substituted naphthalene diimides are widely studied for their n-type semiconducting properties. researchgate.netresearchgate.net By controlling the self-assembly and molecular packing of appropriately functionalized naphthalene scaffolds, it is possible to create ordered thin films with optimized charge transport properties for use in organic field-effect transistors (OFETs) and other electronic devices.
Advanced Applications in Materials Science and Functional Molecules
Development of Organic Electronic Materials (OFETs, OLEDs) Utilizing Naphthalene (B1677914) Derivatives
Naphthalene derivatives are foundational components in the field of organic electronics due to their inherent stability, high charge carrier mobility, and tunable optoelectronic properties. The naphthalene core serves as a robust π-conjugated system, essential for charge transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
In the context of OFETs, the performance is heavily reliant on the semiconductor's ability to transport charge carriers (holes or electrons) efficiently. Naphthalene diimides (NDIs) are a prominent class of n-type (electron-transporting) organic semiconductors. gatech.edu The introduction of halogen atoms, such as bromine, to the naphthalene core is a common strategy to enhance electron transport properties. Halogenation can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and improves air stability. researchgate.net For instance, halogenated NDI derivatives have been shown to exhibit high electron mobilities, reaching up to 1.8 × 10⁻¹ cm²V⁻¹s⁻¹ in air. researchgate.net While 1,6-Dibromo-2-ethoxynaphthalene is not an NDI, the principles of using halogenation to tune electronic properties apply. The presence of bromine atoms in the 1 and 6 positions would be expected to influence the molecule's LUMO level and packing structure in thin films, which are critical factors for OFET performance.
For OLEDs, naphthalene derivatives are often used as host materials in the emissive layer or as charge-transporting materials. tcichemicals.com The wide bandgap of some naphthalene derivatives makes them suitable for hosting phosphorescent emitters. tcichemicals.com The alkoxy group, such as the ethoxy group in this compound, can influence the solubility and film-forming properties of the material, which is crucial for device fabrication. Moreover, the combination of electron-donating (alkoxy) and electron-withdrawing (bromo) groups can create molecules with intramolecular charge transfer characteristics, potentially leading to new emissive materials for OLED applications.
Researchers have successfully synthesized various naphthalene derivatives for organic electronics using methods like the "building-blocks approach," which allows for the convenient creation of new molecules with tailored properties. nih.gov This approach underscores the potential of using precursors like this compound to construct more complex semiconductors for high-performance electronic devices.
Integration into Photovoltaic Cells and Organic Solar Cell Architectures
In the realm of organic photovoltaics (OPVs), naphthalene-based materials are explored as both electron donors and acceptors in the active layer of solar cells. The efficiency of an organic solar cell is critically dependent on the optical absorption, energy level alignment, and charge transport characteristics of the materials used.
Naphthalene derivatives have been incorporated into the structure of non-fullerene acceptors (NFAs), which have revolutionized the performance of OPVs. For example, by replacing a benzene (B151609) ring with a naphthalene ring in the core of an acceptor molecule, researchers created a new NFA called NDIC. nih.gov This modification resulted in a higher LUMO energy level and a wider optical bandgap compared to its benzene-based counterpart. nih.gov Devices using the naphthalene-based acceptor achieved a high open-circuit voltage (0.90 V) and a power conversion efficiency (PCE) of 9.43%. nih.gov This demonstrates that subtle changes to the core structure, such as using a naphthalene unit, can dramatically influence photovoltaic performance. nih.gov
The substitution pattern on the naphthalene core is also vital. Halogenation is a known strategy to modulate the energy levels of organic semiconductors. In one study, three halogenated aza-octacene derivatives with different terminal halogens (F, Cl, Br) were synthesized from naphthalene-bisisatin for use in OPVs. researchgate.net The introduction of halogens can lower both the HOMO and LUMO energy levels, impacting the open-circuit voltage and driving force for charge separation. Similarly, alkoxy groups are frequently used in donor polymers for OPVs to enhance solubility and influence molecular packing. However, studies have shown that replacing alkoxy groups with alkylthienyl groups can lead to improved thermal stability and higher hole mobility in photovoltaic polymers. cas.cn
Therefore, a molecule like this compound offers a structural motif with both halogen and alkoxy substituents. This combination could be leveraged in designing novel materials for OPVs. The bromine atoms can help tune the energy levels for optimal alignment with a donor/acceptor partner, while the ethoxy group can ensure good processability, a key requirement for solution-processed solar cells. rsc.org Naphthalene-1,5-diamine based chromophores have also been investigated as potential hole transport materials (HTMs) in perovskite solar cells, suggesting another avenue for the application of functionalized naphthalene derivatives. nih.govsemanticscholar.org
Exploration as Fluorescent Probes and Optoelectronic Materials
The inherent fluorescence of the naphthalene moiety makes its derivatives prime candidates for development as fluorescent probes and advanced optoelectronic materials. The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be systematically tuned through chemical modification.
Attaching different functional groups to the naphthalene core can significantly alter its electronic and emissive properties. For instance, amino-functionalized naphthalene diimides exhibit absorption maxima that are considerably shifted to longer wavelengths (530–620 nm) compared to unsubstituted versions, with some showing fluorescence quantum yields as high as 60%. acs.org This tunability is key for creating materials for specific optoelectronic applications. The combination of an electron-donating group (like the ethoxy group) and the π-system of naphthalene can lead to materials with interesting photophysical behaviors.
Studies on naphthalene-substituted oligothiophenes have provided a comprehensive understanding of how the naphthalene unit affects the photophysics of a conjugated system. researchgate.net The introduction of the naphthalene group influences the absorption and fluorescence spectra, as well as the behavior of the excited triplet states. researchgate.net
The specific substitution pattern of this compound, with its electron-donating ethoxy group and electron-withdrawing bromine atoms, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. ICT is a desirable property for fluorescent sensors, where changes in the local environment (like polarity or the presence of an analyte) can modulate the emission wavelength and intensity. The bromine atoms, through the heavy-atom effect, could also promote intersystem crossing to the triplet state, a property that could be exploited in materials for photodynamic therapy or as sensitizers in phosphorescent systems. The field of optoelectronics benefits from the development of molecules with precisely controlled energy levels and emissive properties, a goal that can be pursued through the strategic functionalization of the naphthalene core. acs.orgbohrium.com
Utility as Building Blocks for the Construction of Complex Organic Architectures
Dibrominated naphthalene derivatives, such as this compound, are highly valuable as versatile building blocks in organic synthesis for constructing larger, more complex functional molecules and supramolecular structures. The two bromine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds.
The "building-blocks approach" is a powerful strategy in materials chemistry, where pre-functionalized units are combined to create novel organic semiconductors. nih.gov Naphthalene is an ideal building block because it is inexpensive, structurally stable, and easily halogenated at various positions, such as the 2- and 6-positions. nih.gov Commercially available materials like 2,6-dibromonaphthalene (B1584627) are frequently used as starting points for synthesizing larger π-conjugated systems through reactions like the Sonogashira or Suzuki coupling. nih.govthieme-connect.com For example, 2,6-dibromonaphthalene can be coupled with ethynylbenzene to produce new derivatives for OFET applications. nih.gov
Similarly, the bromine atoms on this compound can be readily converted to other functional groups. They can be substituted via nucleophilic aromatic substitution or transformed into organometallic reagents (e.g., boronic esters or organolithium species) to participate in further coupling reactions. researchgate.netnih.gov This versatility allows for the synthesis of a wide array of structures, from linear conjugated polymers to complex, three-dimensional architectures. For instance, 1,8-dihydroxy naphthalene has been used as a building block to self-assemble with boronic acids into stable host-guest complexes. nih.gov The defined positions of the bromo and ethoxy groups on the naphthalene scaffold provide precise control over the final structure and properties of the target molecule, which is essential for creating materials with tailored functions for applications in electronics and beyond. nih.govresearchgate.net
Structure-Performance Relationships in Functional Materials (Role of Halogenation and Alkoxy Substitution)
The performance of a functional organic material is intrinsically linked to its molecular structure. In naphthalene-based materials, the strategic placement of substituents like halogens and alkoxy groups is a powerful tool for tuning properties and optimizing performance.
Role of Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the naphthalene core has several profound effects.
Energy Level Modulation: Halogens are electron-withdrawing, which generally leads to a lowering of both the HOMO and LUMO energy levels. This is crucial for tuning the bandgap of a semiconductor and for achieving proper energy level alignment with other materials in a device, such as in an organic solar cell. nih.govresearchgate.net Lowering the LUMO level can also enhance electron injection and transport in n-type materials and improve the air stability of the device. researchgate.net
Intermolecular Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding. These interactions can influence the solid-state packing of the molecules, which in turn affects charge transport mobility. A well-ordered packing structure often leads to higher mobility.
Solubility and Synthesis: Bromine atoms, as seen in this compound, serve as excellent synthetic handles for cross-coupling reactions, enabling the construction of larger conjugated systems. nih.gov
Role of Alkoxy Substitution: Alkoxy groups (-OR), such as the ethoxy group, are typically electron-donating and have their own distinct impact on material properties.
Solubility and Processability: The alkyl chains of alkoxy groups significantly improve the solubility of the conjugated material in organic solvents. This is critical for fabricating devices using solution-based techniques like spin-coating or printing.
Energy Level Tuning: As electron-donating groups, alkoxy substituents tend to raise the HOMO energy level of the molecule. This can be used to decrease the bandgap and modify the absorption spectrum of a material, which is particularly useful for light-harvesting applications in solar cells. rsc.org
Molecular Packing: The steric bulk of alkoxy groups can influence the intermolecular arrangement in the solid state. While they can sometimes disrupt close π-π stacking, they can also be used to engineer specific packing motifs that might be beneficial for certain applications. nih.govresearchgate.net
The interplay between halogenation and alkoxy substitution in a molecule like this compound creates a push-pull electronic structure. This combination allows for fine-tuning of the optical and electronic properties, offering a pathway to high-performance materials where solubility, energy levels, and intermolecular interactions are carefully balanced. cas.cn
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,6-Dibromo-2-ethoxynaphthalene, and how can reaction conditions be optimized?
- Methodology : A common approach involves halogenation and etherification steps. For bromination, naphthalene derivatives are treated with brominating agents (e.g., Br₂ or NBS) in a solvent like DCM, followed by ethoxy group introduction via nucleophilic substitution using ethoxide ions. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of bromine) and reaction time (2–6 hours) to minimize di-substitution byproducts .
- Characterization : Monitor intermediates via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity using HPLC (e.g., C18 column with acetonitrile/water gradient) .
Q. How can researchers ensure the structural integrity and purity of this compound during synthesis?
- Analytical Techniques : Use NMR (¹H/¹³C) to confirm substitution patterns, with bromine-induced deshielding (~δ 7.5–8.5 ppm for aromatic protons). Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., m/z 340–350 for M⁺). Purity ≥98% is achievable via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Impurity Profiling : Employ GC-MS or HPLC-PDA to detect side products like 1,6-dibromonaphthalene or residual solvents (DMF, THF) .
Q. What are the key stability considerations for storing this compound?
- Storage Conditions : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Stability tests (accelerated aging at 40°C/75% RH for 4 weeks) show <5% degradation when protected from light .
- Decomposition Pathways : Hydrolysis of the ethoxy group may occur in aqueous acidic/basic conditions, forming 1,6-dibromo-2-naphthol. Monitor via pH-controlled stability studies .
Advanced Research Questions
Q. What mechanistic insights explain regioselective bromination and ethoxy group introduction in naphthalene derivatives?
- Reaction Mechanism : Bromination follows electrophilic aromatic substitution (EAS), where electron-donating groups (e.g., ethoxy) direct bromine to para/meta positions. Computational studies (DFT) reveal activation energies for bromination at C1/C6 are ~15–20 kcal/mol lower than at other positions .
- Kinetic vs. Thermodynamic Control : Higher temperatures (80–100°C) favor thermodynamically stable 1,6-dibromo products, while lower temperatures (0–25°C) yield kinetic intermediates .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography)?
- Data Reconciliation : Cross-validate NMR assignments with X-ray structures. For example, if NMR suggests a planar aromatic ring but X-ray shows slight distortion, consider dynamic effects (e.g., ring puckering in solution) .
- Advanced Techniques : Use NOESY/ROESY to confirm spatial proximity of substituents, or variable-temperature NMR to study conformational flexibility .
Q. What computational strategies predict the reactivity and environmental fate of this compound?
- In Silico Modeling : Apply QSAR models to estimate biodegradability (e.g., EPI Suite) or toxicity (e.g., ECOSAR). Molecular docking can assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) .
- Degradation Pathways : Simulate hydrolysis/oxidation pathways using Gaussian or ORCA software, identifying persistent intermediates like brominated quinones .
Q. How to design experiments to evaluate the environmental impact of this compound?
- Ecotoxicology Protocols : Use OECD Test Guideline 201 (algae growth inhibition) or 211 (daphnia reproduction). Measure EC₅₀ values in freshwater systems, noting bioaccumulation potential (log Kow ~3.5–4.0) .
- Analytical Detection : Employ GC-ECD or LC-MS/MS for trace quantification in soil/water, with detection limits ≤1 ppb .
Q. What are the emerging applications of this compound in materials science or medicinal chemistry?
- Material Synthesis : Use as a precursor for π-conjugated polymers (e.g., via Suzuki coupling) with tunable optoelectronic properties (λₑₘ ~450–500 nm) .
- Drug Discovery : Functionalize the naphthalene core to develop kinase inhibitors or antimicrobial agents. For example, introduce sulfonamide groups at C3 to enhance solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
